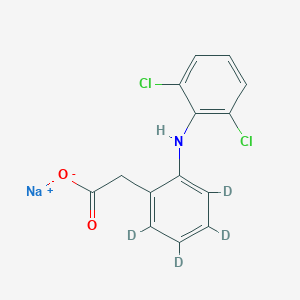

双氯芬酸钠盐(苯基-d4-乙酸)

描述

Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) is a sodium salt form of the nonsteroidal anti-inflammatory drug diclofenac, which is used to treat pain, inflammation, and fever. It is a potent inhibitor of cyclooxygenase (COX) enzymes, and has been used to study the role of COX enzymes in inflammation and fever. Diclofenac-d4 Sodium Salt (phenyl-d4-acetic) has been studied in numerous scientific research applications, and has become a valuable tool in the laboratory for biochemical and physiological studies.

科学研究应用

溶解度特性

双氯芬酸,包括其钠盐形式,已被研究其在水中的溶解度,揭示了其各种固体形式的见解,这些固体形式的特点是热重分析、差示扫描量热法和 X 射线衍射(Llinàs 等人,2007 年)。

与胶束的相互作用

研究表明双氯芬酸钠如何与阳离子胶束(表面活性剂的聚集体)相互作用。这种相互作用对于了解药物的增溶和生物利用度至关重要,因为胶束可用作药物递送载体(Alzahrani & Patel, 2021)。

片剂制剂中的粘合剂

研究了各种粘合剂对双氯芬酸钠片剂的硬度和释放速率曲线的影响,突出了不同化合物在药物制剂和释放机制中的作用(Nagadivya, 2016)。

非溃疡衍生物的设计

旨在减少与非甾体抗炎药 (NSAID) 相关的胃肠道毒性的双氯芬酸衍生物的开发研究,已导致合成具有显着抗炎和镇痛活性的新化合物(Bhandari 等人,2008 年)。

环境影响

研究探索了双氯芬酸钠的环境影响,例如其被放线菌生物降解以及对生态系统的影响,强调了药物的环境足迹(Tyumina 等人,2019 年)。

抗癌研究

对双氯芬酸钠的研究也扩展到抗癌研究,探索了双氯芬酸及其复合物在治疗癌症中的潜力,从而将其应用扩展到止痛和炎症管理之外(Shah 等人,2019 年)。

光催化降解

研究了在可见光下使用钴和氧化钨纳米复合材料对双氯芬酸钠进行光催化降解的可能性,表明了一种用于药物污染物环境修复的方法(Malefane 等人,2020 年)。

药物技术演变

药物技术进步已应用于双氯芬酸,导致创建具有改进临床效用的新药产品,展示了药物制剂的演变以提高疗效和耐受性(Altman 等人,2015 年)。

作用机制

Target of Action

The primary targets of Diclofenac-d4 (sodium) are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes are responsible for the production of prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

Diclofenac-d4 (sodium) exerts its action by inhibiting the synthesis of prostaglandins. It does this by inhibiting COX-1 and COX-2 enzymes with relative equipotency . The pharmacologic activity of diclofenac goes beyond cox inhibition and includes multimodal and, in some instances, novel mechanisms of action .

Biochemical Pathways

The inhibition of COX-1 and COX-2 by Diclofenac-d4 (sodium) affects the biochemical pathway that leads to the production of prostaglandins . This results in decreased formation of prostaglandin precursors, thereby reducing inflammation and pain . Additionally, research suggests that diclofenac can inhibit the thromboxane-prostanoid receptor, affect arachidonic acid release and uptake, inhibit lipoxygenase enzymes, and activate the nitric oxide-cGMP antinociceptive pathway .

Pharmacokinetics

Diclofenac-d4 (sodium) is rapidly and completely absorbed when given orally . It binds extensively to plasma albumin . The area under the plasma concentration-time curve (AUC) of diclofenac is proportional to the dose . Diclofenac is eliminated following biotransformation to glucoroconjugated and sulphate metabolites which are excreted in urine .

Result of Action

The inhibition of prostaglandin synthesis by Diclofenac-d4 (sodium) results in decreased inflammation and pain . This makes it an effective treatment for conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis .

Action Environment

Diclofenac-d4 (sodium) is widely detected in European surface waters, especially downstream from Wastewater Treatment Plants (WWTPs) . The presence of diclofenac in the environment can interrupt the natural ecosystem and induce high toxicity in non-target organisms . Therefore, the environmental factors can influence the action, efficacy, and stability of Diclofenac-d4 (sodium).

属性

IUPAC Name |

sodium;2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1/i1D,2D,4D,7D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHWPUGNDIVLNH-QOJBZNDNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl)[2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635725 | |

| Record name | Sodium [2-(2,6-dichloroanilino)(~2~H_4_)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diclofenac-d4 (sodium) | |

CAS RN |

154523-54-3 | |

| Record name | Sodium [2-(2,6-dichloroanilino)(~2~H_4_)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

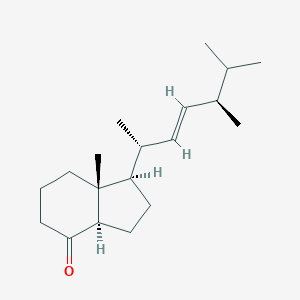

![(1R,3Ar,7aR)-1-[(E,2R,5S)-5,6-dimethyl-6-trimethylsilyloxyhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B196328.png)

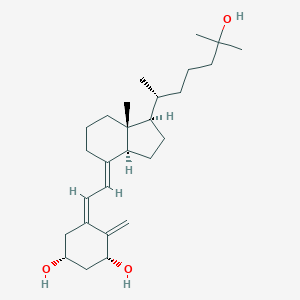

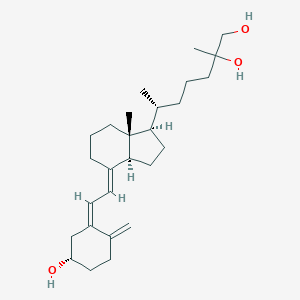

![Silane,[[(1a,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B196362.png)

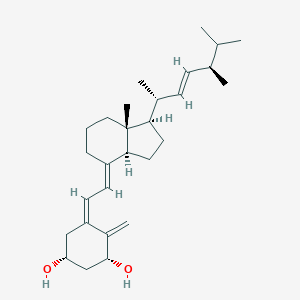

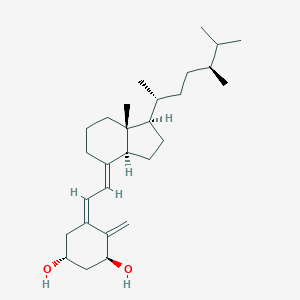

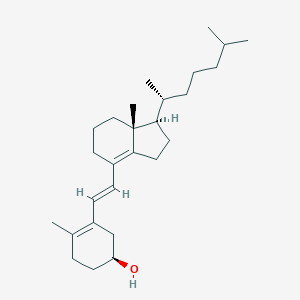

![(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B196363.png)

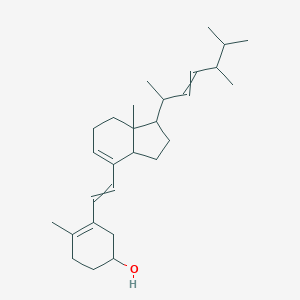

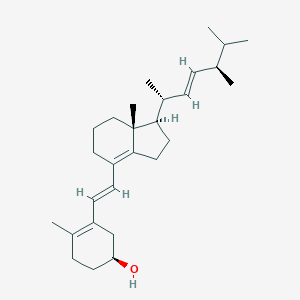

![(1S,3E)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B196365.png)